

7-Bromo-1-naphthoic acid molecular structure and weight

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Compound of Interest

Compound Name: 7-Bromo-1-naphthoic acid

Cat. No.: B3029080

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Core Molecular Profile and Physicochemical Properties

7-Bromo-1-naphthoic acid is a halogenated aromatic carboxylic acid. Its molecular architecture is built upon a naphthalene backbone, a stable, hydrophobic system of two fused benzene rings.^[1] The strategic placement of a bromine atom at the 7-position and a carboxylic acid group at the 1-position imparts a unique combination of steric and electronic properties that dictate its reactivity.^{[1][2]} The electron-withdrawing nature of the -COOH group deactivates the ring system towards electrophilic substitution, while the bromine atom further influences reactivity, making this compound a versatile and valuable intermediate.^{[1][2]}

Molecular Structure and Weight

- Molecular Formula: C₁₁H₇BrO₂^{[2][3][4]}
- Molecular Weight: 251.08 g/mol ^{[2][5]}
- IUPAC Name: 7-bromonaphthalene-1-carboxylic acid^{[2][5]}
- CAS Number: 51934-39-5^{[1][2][3][4]}
- Canonical SMILES: C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O^[2]
- InChI Key: OMVHZFPTYXFWFU-UHFFFAOYSA-N^{[2][3]}

Physicochemical Data Summary

The physical properties of a compound are critical for its practical application in a laboratory setting, influencing everything from solvent selection for reactions to purification strategies like recrystallization.

Property	Value	Source(s)
Physical Form	Solid	[3]
Melting Point	173–174 °C	[2]
Boiling Point	421.2 °C at 760 mmHg	[6]
Density	~1.6 - 1.648 g/cm ³	[2][6]

Synthesis and Mechanistic Insight

The primary and most effective method for synthesizing **7-Bromo-1-naphthoic acid** is through the regioselective bromination of 1-naphthoic acid. Understanding the mechanism and the rationale behind the procedural steps is key to achieving high yields and purity.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group (-COOH) is a deactivating group but directs incoming electrophiles to the para position on the adjacent ring (the 7-position). This directing effect is crucial for the regioselectivity of the reaction. A strong electrophile (Br⁺) is generated in situ from a bromine source and an oxidizing agent to overcome the deactivation of the naphthalene ring.[2]

Experimental Protocol: Regioselective Bromination

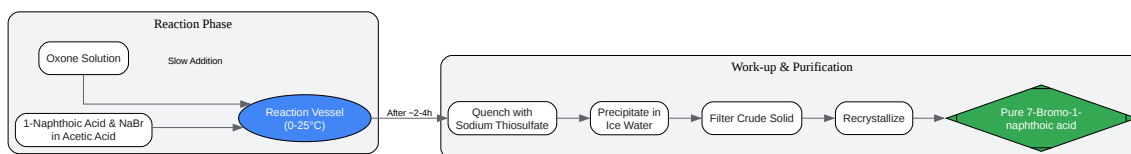
This protocol is designed as a self-validating system, where careful control of conditions ensures the desired outcome.

Materials:

- 1-Naphthoic acid

- Sodium Bromide (NaBr)
- Oxone ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$)
- Polar aprotic solvent (e.g., Acetic Acid or Dichloromethane)
- Deionized water
- Sodium thiosulfate solution

Workflow Diagram:



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Caption: Workflow for the synthesis of **7-Bromo-1-naphthoic acid**.

Step-by-Step Procedure:

- **Dissolution:** In a flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid and sodium bromide in a polar aprotic solvent like acetic acid.
- **Temperature Control (Critical Step):** Cool the mixture in an ice bath to between 0–25 °C.^[2] Maintaining this temperature range is crucial to moderate the reaction kinetics and prevent

over-bromination or other side reactions.

- **Reagent Addition:** Slowly add a solution of Oxone in water to the reaction mixture over 1-2 hours. The Oxone acts as an oxidizing agent to generate the Br^+ electrophile from NaBr.
- **Reaction Monitoring:** Allow the reaction to stir at the controlled temperature for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthoic acid spot.
- **Quenching:** Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium thiosulfate.
- **Isolation:** Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
- **Purification:** Collect the solid by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve a typical yield of 70–85%.^[2]

Applications in Advanced Synthesis

The true value of **7-Bromo-1-naphthoic acid** lies in its utility as a versatile synthetic intermediate.^[1] Its two distinct functional handles—the bromine atom and the carboxylic acid—can be manipulated independently to build complex molecular architectures.

- **Pharmaceutical Intermediates:** The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.^[2] This enables the facile formation of C-C bonds, allowing for the synthesis of complex biaryl structures. These motifs are prevalent in modern pharmaceuticals, including potential antiviral agents and tyrosine kinase inhibitors for cancer therapy.^[2]
- **Ligand Design for Catalysis:** The carboxylic acid group can act as a coordination site for metal centers.^[2] This property is exploited in the design of custom ligands for homogeneous catalysis, where palladium complexes derived from this acid have demonstrated efficacy in C-H activation reactions.^[2]

- Agrochemicals and Plant Science: Substituted naphthoic acids are studied for their biological activity. Notably, **7-bromo-1-naphthoic acid** has shown reduced auxin-like activity in plant growth assays compared to its non-halogenated parent. This suggests that the steric bulk of the bromine atom may hinder interactions with plant auxin receptors, an insight valuable for designing new plant growth modulators.[2]

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